molecular formula C17H17NOS B14433615 Cyclopropanecarboxamide, N-methyl-N-(4-(phenylthio)phenyl)- CAS No. 77711-73-0

Cyclopropanecarboxamide, N-methyl-N-(4-(phenylthio)phenyl)-

Katalognummer: B14433615
CAS-Nummer: 77711-73-0
Molekulargewicht: 283.4 g/mol
InChI-Schlüssel: YHIJAOKUOVZSMU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cyclopropanecarboxamide, N-methyl-N-(4-(phenylthio)phenyl)- is a complex organic compound with a unique structure that includes a cyclopropane ring, a carboxamide group, and a phenylthio group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropanecarboxamide, N-methyl-N-(4-(phenylthio)phenyl)- typically involves multiple steps, starting with the formation of the cyclopropane ring One common method is the reaction of a suitable alkene with a carbene precursor under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, catalysts, and purification techniques such as chromatography and recrystallization.

Analyse Chemischer Reaktionen

Types of Reactions

Cyclopropanecarboxamide, N-methyl-N-(4-(phenylthio)phenyl)- can undergo various chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to form amines.

    Substitution: The phenylthio group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

    Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Cyclopropanecarboxamide, N-methyl-N-(4-(phenylthio)phenyl)- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of Cyclopropanecarboxamide, N-methyl-N-(4-(phenylthio)phenyl)- involves its interaction with specific molecular targets. The phenylthio group can interact with proteins and enzymes, potentially inhibiting their activity. The cyclopropane ring may also contribute to the compound’s stability and reactivity, allowing it to participate in various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cyclopropanecarboxamide, N-methyl: A simpler analog without the phenylthio group.

    Cyclopropanecarboxamide, N-2-methylpropyl: Another analog with a different substituent on the amide nitrogen.

Uniqueness

Cyclopropanecarboxamide, N-methyl-N-(4-(phenylthio)phenyl)- is unique due to the presence of the phenylthio group, which imparts distinct chemical and biological properties

Eigenschaften

CAS-Nummer

77711-73-0

Molekularformel

C17H17NOS

Molekulargewicht

283.4 g/mol

IUPAC-Name

N-methyl-N-(4-phenylsulfanylphenyl)cyclopropanecarboxamide

InChI

InChI=1S/C17H17NOS/c1-18(17(19)13-7-8-13)14-9-11-16(12-10-14)20-15-5-3-2-4-6-15/h2-6,9-13H,7-8H2,1H3

InChI-Schlüssel

YHIJAOKUOVZSMU-UHFFFAOYSA-N

Kanonische SMILES

CN(C1=CC=C(C=C1)SC2=CC=CC=C2)C(=O)C3CC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.